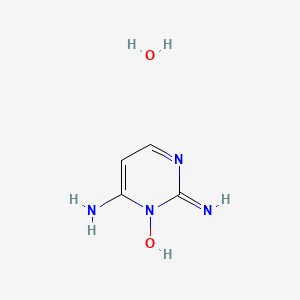
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate, also known as Kopexil, is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of 2,4-diaminopyrimidine, a structure commonly found in many bioactive molecules and drugs. One of its most notable uses is in hair loss treatments, where it helps reduce hair shedding and increase hair mass and density .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate typically involves the oxidation of 2,4-diaminopyrimidine. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the monohydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to 2,4-diaminopyrimidine under specific conditions.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives of 2,4-diaminopyrimidine.
Reduction: 2,4-diaminopyrimidine.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various pyrimidine derivatives.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Primarily used in hair loss treatments to promote hair growth and reduce shedding.
Industry: Utilized in the formulation of hair care and skin care products
Wirkmechanismus
The exact mechanism of action of 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate in hair loss treatment is not fully understood. it is believed to work by increasing the blood flow to hair follicles, thereby promoting hair growth. The compound may also interact with specific molecular targets and pathways involved in hair growth regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Minoxidil: Another well-known hair growth stimulant that shares a similar structure with 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate.
Pyrimethamine: An antimalarial drug with a 2,4-diaminopyrimidine core.
Trimethoprim: An antibiotic that also contains the 2,4-diaminopyrimidine structure.
Uniqueness
This compound is unique due to its specific application in hair loss treatment and its ability to form stable monohydrate crystals. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C4H8N4O2 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
3-hydroxy-2-iminopyrimidin-4-amine;hydrate |
InChI |
InChI=1S/C4H6N4O.H2O/c5-3-1-2-7-4(6)8(3)9;/h1-2,6,9H,5H2;1H2 |
InChI-Schlüssel |
NQLPBDQUFYYJCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(C(=N)N=C1)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
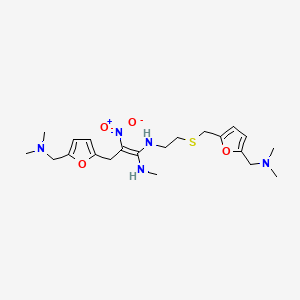

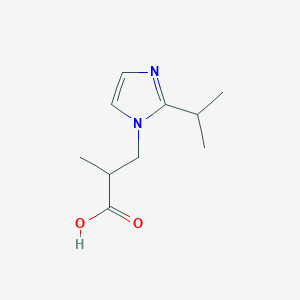
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
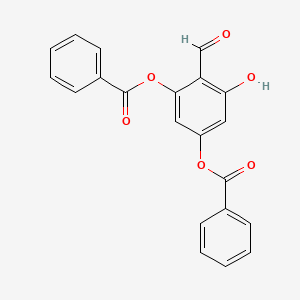
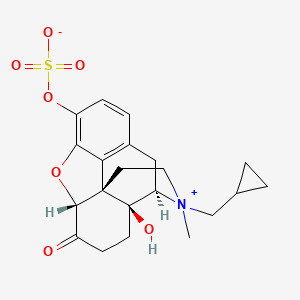
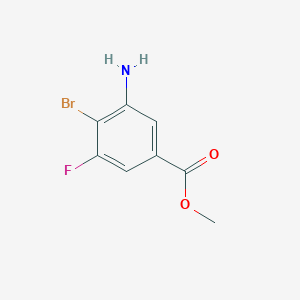
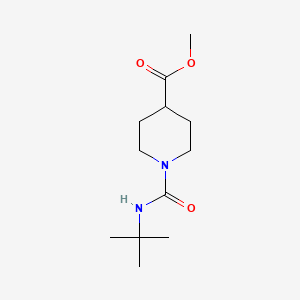
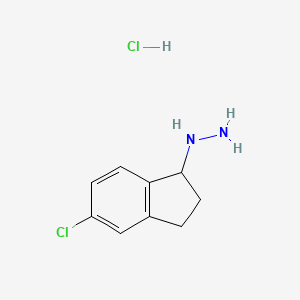
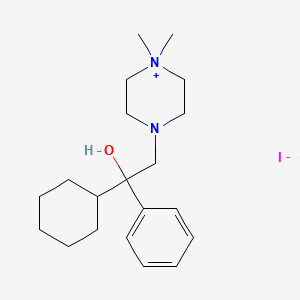

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
